molecular formula C6H5ClF2N2O2 B2472637 [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1856096-58-6

[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2472637
CAS No.: 1856096-58-6
M. Wt: 210.56
InChI Key: NWPBIRZAOXXORE-UHFFFAOYSA-N
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Description

[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an acetic acid moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through difluoromethylation reactions using reagents like difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and difluoromethyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological activities. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-performance materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetic acid moiety may contribute to its solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid: This compound differs by the presence of a methyl group, which may alter its chemical properties and biological activities.

    [4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: The trifluoromethyl group introduces additional fluorine atoms, potentially enhancing its stability and reactivity.

    [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propionic acid: The propionic acid moiety provides a longer carbon chain, which may affect its solubility and interaction with molecular targets.

Uniqueness

The uniqueness of [4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPBIRZAOXXORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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